Nvp dpp 728 dihydrochloride

Übersicht

Beschreibung

DPP-728, auch bekannt als NVP-DPP728, ist ein potenter, selektiver und reversibler Inhibitor der Dipeptidylpeptidase IV (DPP-IV). Dieses Enzym spielt eine entscheidende Rolle im Glukosestoffwechsel, indem es Inkretin-Hormone abbaut, die an der Regulation der Insulinsekretion beteiligt sind. Durch die Hemmung von DPP-IV trägt DPP-728 dazu bei, die Aktivität von Inkretin-Hormonen zu verlängern, wodurch die Insulinsekretion gesteigert und die Blutzuckerkontrolle verbessert wird. Dies macht DPP-728 zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes mellitus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DPP-728 umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrrolidinrings: Die Synthese beginnt mit der Bildung eines Pyrrolidinrings, der ein wichtiger struktureller Bestandteil von DPP-728 ist.

Einführung der Cyanogruppe: Eine Cyanogruppe wird durch eine nucleophile Substitutionsreaktion in den Pyrrolidinring eingeführt.

Kupplung mit Pyridinderivat: Das cyanosubstituierte Pyrrolidin wird dann mit einem Pyridinderivat gekoppelt, um die Kernstruktur von DPP-728 zu bilden.

Endgültige Modifikationen: Die letzten Schritte beinhalten verschiedene Modifikationen, um funktionelle Gruppen einzuführen, die die Aktivität und Selektivität der Verbindung verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von DPP-728 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

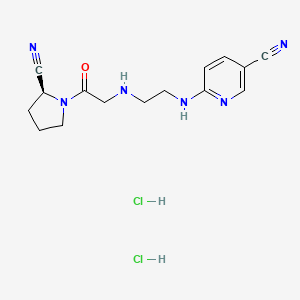

Structural Analysis

The compound’s chemical structure is critical for its inhibitory activity. Its full name is 6-[[2-[[2-(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethyl]amino]ethyl]amino-3-pyridinecarbononitrile dihydrochloride , with a molecular formula of C₁₅H₂₀Cl₂N₆O and molecular weight of 371.3 g/mol . Key structural features include:

-

A cyano group at the 2-pyrrolidine position.

-

An L-configuration of the pyrrolidine ring.

-

A dihydrochloride salt form , indicating two protonated amine groups for solubility.

Inhibition Mechanism

NVP-DPP728 inhibits DPP-IV through a two-step, reversible binding mechanism characterized by tight binding and slow dissociation .

Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Ki (inhibition constant) | 11 nM | |

| IC₅₀ (50% inhibition concentration) | 14 nM | |

| kₐₙ (association rate constant) | 1.3 × 10⁵ M⁻¹s⁻¹ | |

| kₒᶠ (dissociation rate constant) | 1.3 × 10⁻³ s⁻¹ |

The nitrile group at the 2-pyrrolidine position is essential for forming a transition state-like complex with DPP-IV, suggesting non-covalent interactions (e.g., hydrogen bonding) that stabilize the inhibitor-enzyme complex .

Structural Requirements for Activity

Experimental modifications to NVP-DPP728 reveal strict structural dependencies:

-

Nitrile Group Dependency :

-

Chirality Dependency :

-

Substrate Presence Effects :

Relevance of Chemical Reactions to Biological Activity

The structural and kinetic data directly correlate with biological efficacy:

-

The transition state-like binding of NVP-DPP728 enhances its selectivity over other proteases (e.g., DPP-II) .

-

In aged rats, NVP-DPP728 improves glucose tolerance by potentiating insulin secretion, a result of its tight binding to DPP-IV and subsequent inhibition of GLP-1 degradation .

Stability and Experimental Considerations

While explicit stability data are not provided, the dihydrochloride salt form suggests stability in aqueous solutions at physiological pH. The compound’s reversible inhibition mechanism implies compatibility with in vitro assays requiring precise control of enzyme activity .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

NVP DPP 728 has demonstrated substantial antidiabetic effects in various animal models:

- In Vivo Studies : In studies involving Zucker rats, a model for type 2 diabetes, NVP DPP 728 improved glucose tolerance and increased insulin levels significantly after administration . The compound has been shown to augment insulin secretion and increase GLUT2 levels while preserving islet size, making it a promising candidate for diabetes treatment .

- Long-Term Effects : Research indicates that long-term inhibition of DPP-IV with NVP DPP 728 not only improves glucose tolerance but also preserves pancreatic islet function in mice, suggesting potential benefits in preventing diabetes-related complications .

Clinical Implications

The implications of NVP DPP 728 extend beyond animal studies:

- Potential for Human Use : While primarily studied in preclinical settings, the pharmacological profile of NVP DPP 728 suggests it could be effective in human patients with type 2 diabetes. Its ability to enhance GLP-1 levels and improve insulin secretion positions it as a potential therapeutic agent .

- Comparative Efficacy : Compared to other DPP-IV inhibitors, NVP DPP 728 shows favorable pharmacokinetic properties and efficacy profiles, making it a candidate for further clinical evaluation .

Summary of Research Findings

A summary table of key findings from various studies on NVP DPP 728 is presented below:

Wirkmechanismus

DPP-728 exerts its effects by inhibiting the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, DPP-728 prolongs the activity of these hormones, leading to increased insulin secretion and improved blood glucose control. The molecular targets of DPP-728 include the active site of DPP-IV, where it forms a reversible complex that prevents the enzyme from degrading incretin hormones .

Vergleich Mit ähnlichen Verbindungen

Sitagliptin: Ein weiterer potenter DPP-IV-Inhibitor mit einem ähnlichen Wirkmechanismus.

Vildagliptin: Bekannt für seine hohe Selektivität und Wirksamkeit bei der Hemmung von DPP-IV.

Saxagliptin: Unterscheidet sich durch seine einzigartige chemische Struktur und pharmakokinetische Eigenschaften.

Im Vergleich zu diesen Verbindungen ist DPP-728 einzigartig in seiner spezifischen Bindungsaffinität und seinem reversiblen Hemmungsmechanismus, der Vorteile in Bezug auf Wirksamkeit und Sicherheit bieten kann .

Biologische Aktivität

NVP DPP 728 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism and the regulation of insulin secretion. This compound has garnered attention for its potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM).

NVP DPP 728 inhibits DPP-IV with a Ki value of 11 nM and an IC50 value of 14 nM , demonstrating a significant selectivity over other related proteases, including DPP-II. The compound operates through a two-step inhibition mechanism, forming a reversible nitrile-dependent complex with the enzyme, which enhances endogenous incretin action by preventing the degradation of glucagon-like peptide-1 (GLP-1) .

In Vitro Studies

In vitro studies have shown that NVP DPP 728 effectively inhibits human DPP-IV amidolytic activity. Key kinetic parameters include:

- Kon :

- Koff :

These findings suggest that the compound binds to DPP-IV with high affinity, which is critical for its efficacy in enhancing insulin secretion .

Animal Models

NVP DPP 728 has been tested in various animal models to evaluate its effects on glucose tolerance and insulin secretion:

- Aged Rats : In studies involving aged Wistar rats, treatment with NVP DPP 728 improved glucose tolerance after an oral glucose challenge by enhancing early insulin response. The compound did not exhibit similar effects in aged Fischer 344 rats lacking DPP-IV activity, indicating that its action is dependent on the presence of the target enzyme .

- Zucker Rats : In Zucker rats, inhibition of DPP-IV resulted in significantly improved insulin responses to oral glucose loads, suggesting that NVP DPP 728 can effectively enhance the incretin effect in insulin-resistant models .

Clinical Implications

While NVP DPP 728 is still under preclinical development, its mechanism and efficacy suggest potential benefits for T2DM patients. By increasing GLP-1 levels and improving insulin secretion, this compound may offer a promising alternative or adjunct to existing diabetic therapies .

Summary of Biological Activity

| Parameter | Value |

|---|---|

| Ki (Inhibition constant) | 11 nM |

| IC50 (Half-maximal inhibitory concentration) | 14 nM |

| Selectivity | >15,000-fold over DPP-II |

| Mechanism | Two-step reversible inhibition |

| Key Effects | Improved glucose tolerance; enhanced insulin secretion |

Case Studies and Research Findings

Research has consistently shown that inhibition of DPP-IV leads to improved glycemic control through various mechanisms:

- Improvement in Insulin Secretion : Inhibition of DPP-IV by NVP DPP 728 has been linked to enhanced insulin release during prandial states due to increased levels of active GLP-1 .

- Glucose Tolerance : Studies indicate that NVP DPP 728 ameliorates glucose tolerance in aged rats by directly inhibiting plasma DPP-IV activity .

- Long-term Effects : Long-term administration of NVP DPP 728 has shown promise in preserving islet function and improving overall metabolic health in diabetic models .

Eigenschaften

IUPAC Name |

6-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O.2ClH/c16-8-12-3-4-14(20-10-12)19-6-5-18-11-15(22)21-7-1-2-13(21)9-17;;/h3-4,10,13,18H,1-2,5-7,11H2,(H,19,20);2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNACOBVZDCLAEV-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-62-5 | |

| Record name | NVP-DPP-728 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-DPP-728 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWKTKAMJUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.